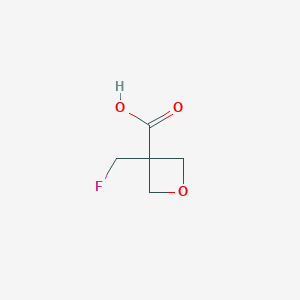3-(Fluoromethyl)oxetane-3-carboxylic acid
CAS No.: 1545011-97-9
Cat. No.: VC5663651
Molecular Formula: C5H7FO3
Molecular Weight: 134.106
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1545011-97-9 |
|---|---|
| Molecular Formula | C5H7FO3 |
| Molecular Weight | 134.106 |
| IUPAC Name | 3-(fluoromethyl)oxetane-3-carboxylic acid |
| Standard InChI | InChI=1S/C5H7FO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8) |
| Standard InChI Key | WVQIOKGYJAEVMH-UHFFFAOYSA-N |
| SMILES | C1C(CO1)(CF)C(=O)O |
Introduction
Synthesis and Scalability
Oxidative Methods
The synthesis of 3-(fluoromethyl)oxetane-3-carboxylic acid is typically achieved through oxidation of 3-hydroxymethyl-oxetane precursors. A palladium- or platinum-catalyzed oxidation in aqueous alkaline media with oxygen or air is a widely used method. For example, 3-methyl-3-hydroxymethyl-oxetane undergoes oxidation in 2.2M NaOH with a Pd/C catalyst at 80°C under oxygen atmosphere, yielding 3-methyl-oxetane-3-carboxylic acid with >95% purity . Fluorination is subsequently introduced via deoxofluorination or nucleophilic substitution. Morpholine-DAST (morph-DAST) at –78°C has been employed to convert tertiary alcohols to fluorinated derivatives, enabling gram-scale synthesis .
Table 1: Key Synthetic Routes for 3-(Fluoromethyl)oxetane-3-carboxylic Acid
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation of alcohol | Pd/C, O₂, 80°C, NaOH | 85–97 | |
| Fluorination | Morph-DAST, –78°C | 60–75 | |
| Purification | Acidification, solvent extraction | >95 purity |
Challenges in Fluorination
Fluorination steps often face regioselectivity issues. For instance, fluoroiodination of methylene oxetanes proceeds with low selectivity, but optimized conditions using LDA-mediated condensations yield 3-fluoro-3-iodomethyl oxetanes as single diastereomers . Stability concerns during elimination reactions are mitigated by low-temperature reductions (–30°C) and careful control of reaction stoichiometry .
Physicochemical Properties
Acidity and Electronic Effects
The oxetane ring and fluoromethyl group synergistically reduce pKa values. Compared to cyclopropane analogs, the oxetane core lowers pKa by >1 unit, while fluorination further decreases it by 2.5–3 units . For example:
-
3-(Fluoromethyl)oxetane-3-carboxylic acid: pKa ≈ 2.1
-
Non-fluorinated oxetane analog: pKa ≈ 4.3
This enhanced acidity improves hydrogen-bonding capacity, making the compound a potent bioisostere for carboxylic acids in protease inhibitors .
Table 2: Comparative Physicochemical Data
| Compound | LogP | pKa | Metabolic Stability (% remaining at 15 min) |
|---|---|---|---|
| 3-(Fluoromethyl)oxetane-3-carboxylic acid | 0.8 | 2.1 | 95–98 |
| 3-Methyloxetane-3-carboxylic acid | 0.3 | 4.3 | 80–85 |
| Cyclopropane carboxylic acid | –0.2 | 4.8 | 60–70 |
Applications in Drug Design
Bioisosteric Replacement
The compound’s planar oxetane ring and fluorine’s electronegativity make it a versatile bioisostere. In kinase inhibitors, it replaces carboxylic acids to reduce off-target binding while maintaining potency. For example, in a Janus kinase (JAK) inhibitor series, substitution with 3-(fluoromethyl)oxetane-3-carboxylic acid improved selectivity by 10-fold compared to carboxylic acid analogs .
Metabolic Stability
Microsomal stability studies show >95% of the compound remains intact after 15 minutes, compared to 60–70% for cyclopropane derivatives . The fluoromethyl group’s inductive effect stabilizes the oxetane ring against enzymatic degradation, addressing common issues with oxetane lability .
Future Directions
Ongoing research focuses on enantioselective synthesis and computational modeling to predict substitution effects on target binding. The compound’s utility in PROTACs (proteolysis-targeting chimeras) and covalent inhibitors is under exploration, leveraging its stability and tunable reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume